molecular formula C7H8BrNO2 B12530220 2-(Aminomethyl)-3-bromobenzene-1,4-diol CAS No. 687607-67-6

2-(Aminomethyl)-3-bromobenzene-1,4-diol

Cat. No.: B12530220
CAS No.: 687607-67-6
M. Wt: 218.05 g/mol
InChI Key: IJBMGOYYIZLPHJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-bromobenzene-1,4-diol is an organic compound with a unique structure that includes both an amine group and a bromine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-bromobenzene-1,4-diol typically involves multi-step organic reactions. One common method is the bromination of 2-(Aminomethyl)benzene-1,4-diol, where bromine is introduced to the benzene ring under controlled conditions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-bromobenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(Aminomethyl)benzene-1,4-diol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-bromobenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-bromobenzene-1,4-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzene-1,4-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-hydroxybenzylamine: Similar structure but with different positioning of functional groups.

Properties

CAS No.

687607-67-6

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-(aminomethyl)-3-bromobenzene-1,4-diol

InChI

InChI=1S/C7H8BrNO2/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2,10-11H,3,9H2

InChI Key

IJBMGOYYIZLPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)CN)Br)O

Origin of Product

United States

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